(3Z)-6-bromo-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxyphenyl group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-5-methylindole-2,3-dione with 4-phenoxyaniline under acidic conditions to form the imine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one: A structurally similar compound with a methylphenyl group instead of a phenoxyphenyl group.
5-METHYL-3-((4-PHENOXYPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE: Another related compound with similar structural features.
Uniqueness
The uniqueness of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenoxyphenyl group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
6-bromo-5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-11-17-19(12-18(13)22)24-21(25)20(17)23-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25) |
InChI Key |
SJCYSPVQVUTLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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